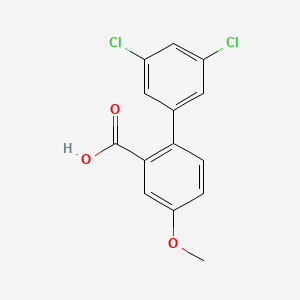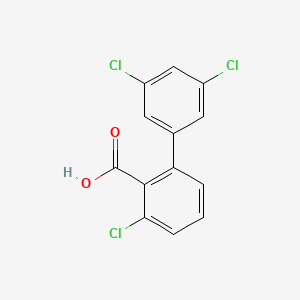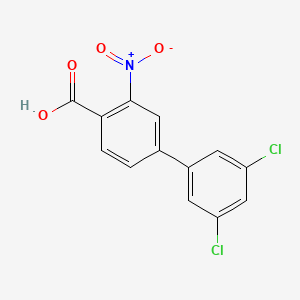
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid (also known as 3,5-DCPT-5-TFMBA) is an organic compound used in scientific research for a variety of purposes. It is an aromatic acid with a trifluoromethyl group attached to the benzene ring. This compound is highly lipophilic and has been found to be an effective inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also used as a reagent in the synthesis of other molecules.
Wissenschaftliche Forschungsanwendungen
3,5-DCPT-5-TFMBA has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as a reagent in the synthesis of other molecules. In addition, it has been used in the study of enzyme kinetics and as a substrate for various enzymes.
Wirkmechanismus
The mechanism of action of 3,5-DCPT-5-TFMBA is not fully understood. However, it is believed to inhibit the activity of COX-2 and 5-LOX by binding to the active site of the enzymes and blocking the catalytic activity. It is also believed to act as an inhibitor of various other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCPT-5-TFMBA are not fully understood. However, it has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of various other enzymes, including phospholipase A2 (PLA2) and phosphodiesterase (PDE).
Vorteile Und Einschränkungen Für Laborexperimente
3,5-DCPT-5-TFMBA has several advantages for use in lab experiments. It is highly lipophilic, which makes it easier to dissolve in organic solvents. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3,5-DCPT-5-TFMBA in scientific research. It could be used to study the effects of enzyme inhibition on various biochemical and physiological pathways. In addition, it could be used to develop new inhibitors of various enzymes, such as COX-2 and 5-LOX. Finally, it could be used to develop new drugs or therapies for the treatment of various diseases.
Synthesemethoden
3,5-DCPT-5-TFMBA can be synthesized from 3,5-dichlorophenol (DCP) and trifluoromethylbenzoyl chloride (TFMBA-Cl). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The DCP is dissolved in an organic solvent, such as dichloromethane, and the TFMBA-Cl is added slowly. The reaction is then stirred for several hours. The product is then isolated by filtration and purified by column chromatography.
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-4-8(5-12(16)6-11)7-1-9(13(20)21)3-10(2-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBRYGHHPVAPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691297 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261939-93-8 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%](/img/structure/B6407681.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6407687.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6407705.png)
![3-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407711.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6407717.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6407719.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6407740.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid, 95%](/img/structure/B6407746.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407749.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407753.png)